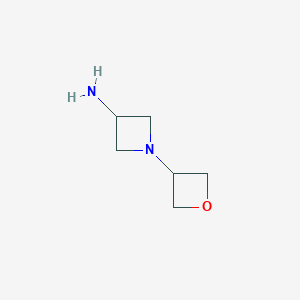

1-(3-Oxetanyl)-3-azetidinamine

Vue d'ensemble

Description

1-(3-Oxetanyl)-3-azetidinamine, also known as oxetacaine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the azetidine family, which is known for its diverse biological activities.

Applications De Recherche Scientifique

Synthetic Methods and Chemistry

Innovative Synthetic Approaches : The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases can be accomplished via radical addition methods such as the Minisci reaction. This process has been leveraged to introduce these groups into heteroaromatic systems, which are of significant importance in drug discovery, highlighting a versatile synthetic utility of these structures (Duncton et al., 2009).

Nickel-mediated Alkyl-Aryl Suzuki Coupling : An efficient approach to incorporate oxetan-3-yl and azetidin-3-yl groups into aromatic systems involves nickel-mediated alkyl-aryl Suzuki coupling. This method is particularly noted for its efficiency in installing these structural motifs, which are recognized as privileged structures within the realm of medicinal chemistry (Duncton et al., 2008).

Biophysical and Pharmacological Aspects

Oxetanes in Drug Discovery : Oxetanes, like 1-(3-Oxetanyl)-3-azetidinamine, can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference in compounds. The magnitude of these changes depends on the structural context, but the substitution of certain groups with an oxetane can drastically enhance aqueous solubility and reduce the rate of metabolic degradation. This characteristic underlines the potential of oxetanes in improving drug properties and their utility in drug discovery (Wuitschik et al., 2010).

Synthesis and Functionalization of Oxetanes : Research has demonstrated the utility of the oxetane ring in drug discovery, serving as a bioisostere for geminal dimethyl and carbonyl groups. Methods have been developed to access diverse 3-aminooxetanes, showcasing the versatility of oxetanes in synthetic chemistry and their potential in creating novel therapeutic agents (Hamzik & Brubaker, 2010).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the respiratory system .

Mode of Action

It’s known that oxetane rings, which are present in this compound, are often involved in interactions with biological targets .

Biochemical Pathways

Oxetanes, in general, are known to participate in various biochemical reactions, including the formation of spirocycles .

Result of Action

Compounds containing oxetane rings have been associated with a variety of biological activities .

Action Environment

The stability and reactivity of oxetanes are generally influenced by factors such as temperature and ph .

Propriétés

IUPAC Name |

1-(oxetan-3-yl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-1-8(2-5)6-3-9-4-6/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLWLFDGXCPUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

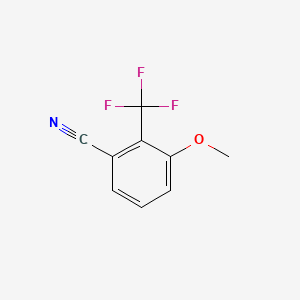

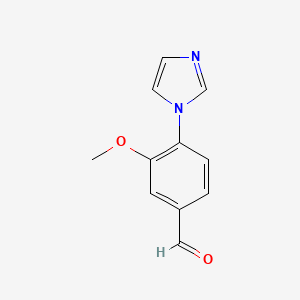

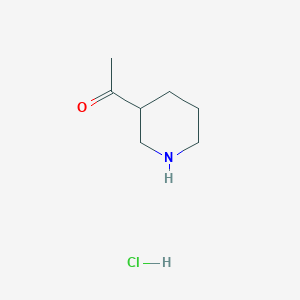

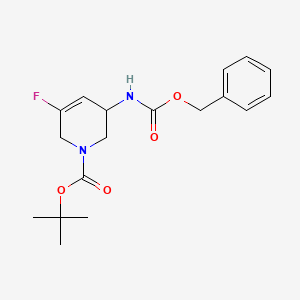

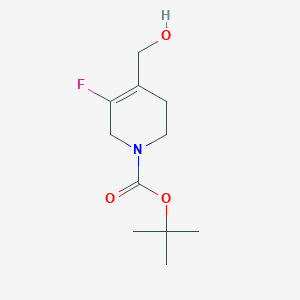

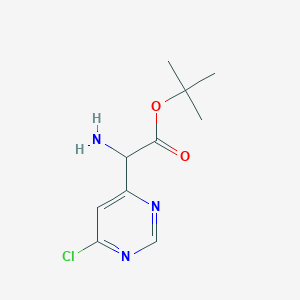

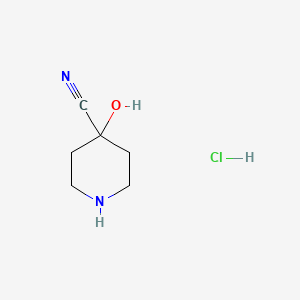

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)

![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)

![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)

![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)